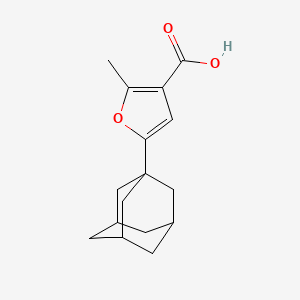

5-(1-Adamantyl)-2-methyl-3-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-Adamantyl)-2-methyl-3-furoic acid: is a synthetic organic compound that features a unique adamantyl group attached to a furoic acid moiety The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-methyl-3-furoic acid typically involves the following steps:

Starting Material: The synthesis begins with adamantane, a polycyclic hydrocarbon.

Functionalization: Adamantane is first functionalized to introduce a carboxylic acid group, forming 1-adamantylacetic acid.

Formation of Furoic Acid Moiety: The furoic acid moiety is introduced through a series of reactions involving the formation of a furan ring and subsequent substitution reactions.

Final Coupling: The adamantyl group is then coupled with the furoic acid moiety under specific reaction conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the furan ring.

Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution Products: Various substituted adamantyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antitumor Activity : Research indicates that derivatives of 5-(1-Adamantyl)-2-methyl-3-furoic acid exhibit significant antitumor properties. For example, compounds with similar structures have shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. This inhibition can enhance the efficacy of chemotherapeutics and radiotherapy, particularly in cancers deficient in homologous recombination repair pathways .

- Antiparasitic Activity : Some derivatives have demonstrated trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. These compounds possess a lipophilic end that enhances their ability to penetrate cellular membranes, making them promising candidates for further development in antiparasitic therapies .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, with studies suggesting that it may modulate inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

Agrochemical Applications

- Fungicidal Activity : The fungicidal properties of compounds derived from this compound have been documented. These compounds exhibit significant activity against various fungal pathogens, making them suitable candidates for agricultural applications . For instance, certain derivatives have shown effectiveness against Phytophthora infestans, the pathogen responsible for late blight in potatoes.

- Insecticidal Properties : The structural characteristics of this compound allow it to interact effectively with insect physiology. Research has indicated that derivatives can act as insecticides, providing an avenue for developing eco-friendly pest control agents.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(1-Adamantyl)-2-methyl-3-furoic acid involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The furoic acid moiety may also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

1-Adamantylacetic acid: Shares the adamantyl group but lacks the furoic acid moiety.

5-(1-Adamantyl)-1,3,4-thiadiazole derivatives: Similar in structure but contain a thiadiazole ring instead of a furan ring.

Uniqueness:

Structural Rigidness: The adamantyl group provides exceptional rigidity and stability.

Functional Diversity: The combination of the adamantyl group with the furoic acid moiety offers unique chemical and biological properties not found in similar compounds.

Biologische Aktivität

5-(1-Adamantyl)-2-methyl-3-furoic acid, a compound with the chemical formula C16H20O3 and CAS number 669701-31-9, has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, activity against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an adamantyl group, which is known for enhancing lipophilicity and biological activity. The furoic acid moiety contributes to its reactivity and interaction with biological targets.

Target Interactions

This compound interacts with several molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation, suggesting potential anticancer properties.

- Receptor Binding : It binds to various receptors with high affinity, influencing cellular responses.

Biochemical Pathways

This compound modulates multiple biochemical pathways, impacting processes such as:

- Cell Cycle Regulation : By affecting key proteins involved in cell cycle progression, it may induce apoptosis in cancer cells.

- Inflammatory Responses : It has been observed to modulate inflammatory markers, indicating potential anti-inflammatory effects.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In laboratory studies:

- Cell Lines Tested : The compound was tested on various cancer cell lines, including breast and colon cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM across different cell lines, demonstrating moderate potency.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

- Bacterial Inhibition : Studies have reported activity against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.

- Fungal Activity : Preliminary data suggest antifungal properties, although further studies are needed to quantify this effect.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antitumor Efficacy : A study evaluated its effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, attributed to apoptosis induction via mitochondrial pathways.

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis via mitochondrial pathway HT-29 25 Cell cycle arrest at G1 phase - Antimicrobial Activity : Another investigation assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 of approximately 20 µM against S. aureus.

Eigenschaften

IUPAC Name |

5-(1-adamantyl)-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-9-13(15(17)18)5-14(19-9)16-6-10-2-11(7-16)4-12(3-10)8-16/h5,10-12H,2-4,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLWBWYJWTUSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.